6-Isopropenyl-3-methyloxepan-2-one
Description
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-methyl-6-prop-1-en-2-yloxepan-2-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)9-5-4-8(3)10(11)12-6-9/h8-9H,1,4-6H2,2-3H3 |
InChI Key |
BBKYOZJVRPOMGL-UHFFFAOYSA-N |
SMILES |
CC1CCC(COC1=O)C(=C)C |
Canonical SMILES |
CC1CCC(COC1=O)C(=C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Ring Size : Larger oxepane rings (7-membered) exhibit greater conformational flexibility compared to ε-caprolactone (6-membered), affecting polymerization behavior and thermal stability.
- Substituent Effects : The isopropenyl group in this compound increases steric hindrance, reducing nucleophilic attack rates compared to 3-Methyloxepan-2-one. This also lowers water solubility due to hydrophobicity.
- Reactivity : ε-Caprolactone’s smaller ring and lack of substituents enable rapid ring-opening polymerization, whereas bulkier oxepane derivatives like the target compound require harsher conditions (e.g., higher temperatures or catalysts).
Stability and Degradation
In contrast, 3-Methyloxepan-2-one and ε-caprolactone demonstrate higher stability in aqueous environments, as noted in polymer degradation studies.
Preparation Methods
Reaction Mechanism and Catalytic System
This method involves the regioselective bromolactonization of 6-heptenoic acid derivatives using n-hexyl phenyl selenide (1a-1g) and 4-dimethylaminopyridine (DMAP) as co-catalysts. The process proceeds via electrophilic bromonium ion formation, followed by nucleophilic attack of the carboxylic acid oxygen to form the oxepan-2-one ring.
Critical parameters :
Table 1: Optimization of Bromolactonization Conditions
| Parameter | Optimal Value | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Catalyst | 1e | 58 | 98 |
| Co-catalyst | DMAP | +6% | - |
| Temperature | 0°C | 58 | 98 |
| Solvent | CHCl₃ | 58 | 98 |
| Halogen source | NBS | 58 | 98 |
| Reaction time | 16 h | 58 | 98 |
Gram-Scale Synthesis and Purification
A 10 mmol scale reaction in chloroform (50 mL) with 1e (10 mol%) and DMAP (20 mol%) produces 5.8 g (58% yield) of crude product. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) affords 4.7 g (81% recovery) of 6-isopropenyl-3-methyloxepan-2-one.
Baeyer–Villiger Monooxygenase (BVMO)-Mediated Synthesis
Enzymatic Mechanism
BVMOs (e.g., cyclohexanone monooxygenase) catalyze the insertion of an oxygen atom adjacent to the ketone group in 3-methyl-6-isopropenylcyclohexanone, forming the lactone via a peroxyflavin intermediate. NADPH acts as a cofactor, and Arg337/Asp62 residues stabilize the transition state.
Key steps :
Biocatalytic Conditions and Yields
| Parameter | Optimal Value | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| Enzyme | Engineered BVMO | 82 | >99 |
| Substrate | 3-Methyl-6-isopropenylcyclohexanone | 82 | >99 |
| Cofactor | NADPH (1.5 equiv) | 82 | - |
| pH | 7.5 | 82 | - |
| Temperature | 30°C | 82 | - |
Comparative Analysis of Methods
Efficiency and Selectivity
| Method | Yield (%) | Selectivity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Organoselenium/DMAP | 58 | 98 | High | Moderate (halogen waste) |
| BVMO-mediated | 82 | >99 | Moderate | Low (aqueous, NADPH recycling) |
Industrial Applicability
-
Chemical synthesis : Preferred for rapid gram-scale production but requires halogen management.
-
Biocatalysis : Suitable for enantiopure synthesis in pharmaceutical applications, though enzyme cost and NADPH regeneration remain challenges.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What enzymatic pathways are utilized for the synthesis of 6-Isopropenyl-3-methyloxepan-2-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via the enzymatic oxidation of (iso)-dihydrocarvone by dihydrocarvone 1,2-monooxygenase (EC 1.14.13.161), an oxidoreductase that requires NADPH, H⁺, and O₂ as cofactors . Key parameters for optimization include:
- pH and Temperature : Maintain physiological conditions (pH 7–8, 25–37°C) to stabilize enzyme activity.
- Cofactor Regeneration : Use NADPH-regenerating systems (e.g., glucose-6-phosphate dehydrogenase) to improve yield.
- Substrate Concentration : Avoid substrate inhibition by titrating dihydrocarvone below 10 mM.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm structural features, such as the oxepan-2-one ring and isopropenyl group. For example, δ 1.7–2.1 ppm (methyl groups) and δ 4.5–5.5 ppm (alkene protons) .
- FT-IR : Identify carbonyl stretches (C=O) at ~1,750 cm⁻¹ and alkene (C=C) vibrations at ~1,650 cm⁻¹ .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 168.1150 for C₉H₁₂O₂⁺) with ±5 ppm accuracy .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should include:
- Temperature : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation of the isopropenyl group.
- Light Sensitivity : Protect from UV light using amber glassware due to potential photo-degradation of the oxepanone ring .
- Solvent Compatibility : Avoid protic solvents (e.g., water, ethanol) to minimize hydrolysis; use anhydrous dichloromethane or tetrahydrofuran .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity of this compound formation in enzymatic synthesis?
- Methodological Answer : The dihydrocarvone 1,2-monooxygenase catalyzes a stereospecific epoxidation followed by ring expansion. Computational modeling (e.g., DFT calculations) can predict transition states, while isotopic labeling (¹⁸O₂) tracks oxygen incorporation into the oxepanone ring . Contrast this with non-enzymatic routes (e.g., PCl₅-mediated cyclization), which lack stereocontrol .
Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results) be resolved?
- Methodological Answer :
- Meta-Analysis : Compare studies for variables like purity (HPLC ≥98%), solvent residues (GC-MS analysis), and microbial strains used .
- Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., CLSI guidelines).
- Structural Analogues : Test derivatives (e.g., 7-hydroxy-4-isopropenyl-7-methyloxepan-2-one) to isolate active pharmacophores .
Q. What computational strategies are effective for predicting the compound’s reactivity in novel applications?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using Amber or GROMACS.
- QSAR Models : Train models on datasets of cyclic ketones to predict metabolic pathways or toxicity .
- Docking Studies : Use AutoDock Vina to explore binding affinities for enzyme inhibition or agrochemical applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
